4-(Azetidin-1-yl)butan-1-amine 4-(Azetidin-1-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 1256276-42-2
VCID: VC8223912
InChI: InChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2
SMILES: C1CN(C1)CCCCN
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

4-(Azetidin-1-yl)butan-1-amine

CAS No.: 1256276-42-2

Cat. No.: VC8223912

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-1-yl)butan-1-amine - 1256276-42-2

Specification

CAS No. 1256276-42-2
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name 4-(azetidin-1-yl)butan-1-amine
Standard InChI InChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2
Standard InChI Key GDDVJOLZCCPLAC-UHFFFAOYSA-N
SMILES C1CN(C1)CCCCN
Canonical SMILES C1CN(C1)CCCCN

Introduction

Chemical Identity and Structural Characteristics

4-(Azetidin-1-yl)butan-1-amine, also known as 1-azetidinebutanamine, is a secondary amine featuring a four-membered azetidine ring connected to a four-carbon aliphatic chain terminating in a primary amine group. Its IUPAC name reflects the substitution pattern: the azetidin-1-yl group is attached to the fourth carbon of the butan-1-amine backbone.

Key Structural and Physical Properties

PropertyValueSource
CAS Number1256276-42-2
Molecular FormulaC7H16N2\text{C}_7\text{H}_{16}\text{N}_2
Molar Mass128.22 g/mol
Density0.940±0.06g/cm30.940 \pm 0.06 \, \text{g/cm}^3
Boiling Point198.8 \pm 8.0 \, ^\circ\text{C}
pKa\text{p}K_a10.46±0.1010.46 \pm 0.10

The azetidine ring introduces significant ring strain due to its 90° bond angles, which influences reactivity and conformational flexibility . The primary amine group at the terminal position enhances solubility in polar solvents and enables participation in hydrogen bonding, a critical feature for biological interactions .

Synthesis and Manufacturing

Reductive Cyclization of Imines

Azetidine derivatives are often synthesized via reductive cyclization of imines. Salgado et al. demonstrated that imines derived from diketones can undergo sodium borohydride-mediated cyclization in methanol to yield azetidines . For 4-(azetidin-1-yl)butan-1-amine, a plausible route involves:

  • Formation of an imine intermediate by condensing 4-aminobutan-1-ol with a ketone.

  • Reductive cyclization using NaBH4_4 or LiAlH4_4 to form the azetidine ring .

This method offers moderate to high yields but requires optimization to minimize pyrrolidine byproducts, a common issue in azetidine synthesis .

Nucleophilic Substitution

An alternative approach involves nucleophilic substitution between azetidine and a halogenated butylamine precursor. For example:
Azetidine+1-chloro-4-aminobutane4-(Azetidin-1-yl)butan-1-amine+HCl\text{Azetidine} + \text{1-chloro-4-aminobutane} \rightarrow \text{4-(Azetidin-1-yl)butan-1-amine} + \text{HCl}
This method demands anhydrous conditions and catalysts such as potassium carbonate to facilitate the reaction .

Challenges in Synthesis

Key limitations include:

  • Low selectivity due to competing formation of five-membered rings (pyrrolidines) .

  • Isomerization risks under acidic or high-temperature conditions .

  • Purification difficulties caused by the compound’s polarity and hygroscopicity .

Physicochemical Properties

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}: Peaks at δ\delta 1.50–1.70 ppm (m, 4H, –CH2_2–CH2_2–), δ\delta 2.40–2.60 ppm (t, 2H, N–CH2_2–), and δ\delta 2.70–2.90 ppm (m, 4H, azetidine ring) .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N–H), 2800 cm1^{-1} (C–H aliphatic), and 1600 cm1^{-1} (C–N) .

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